molecular formula C16H16F3N3O2 B5528768 4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone

4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone

Cat. No. B5528768
M. Wt: 339.31 g/mol
InChI Key: NJBLADTWVFQBRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone involves multiple steps, including the Friedel-Crafts acylation and cyclization reactions. These processes are designed to introduce specific functional groups to the phthalazinone skeleton, enhancing its pharmacological properties while ensuring a high degree of regioselectivity and yield (Cheng et al., 2007).

Molecular Structure Analysis

Molecular and crystal structure elucidations, particularly through spectroscopic and X-ray diffraction methods, reveal the intricate details of the compound's structure. Such analyses provide insights into the compound's conformational stability and intermolecular interactions, essential for understanding its reactivity and physical properties (Rajnikant et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone often include condensation with secondary amines, acrylonitrile, and formaldehyde to yield N-Mannich bases and cyanoethylated products. These reactions demonstrate the compound's versatility in forming various derivatives with potential pharmacological activities (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties, such as solubility, glass transition temperature, and thermal decomposition temperature, are critical for assessing the compound's suitability for different applications. These properties are influenced by the molecular structure, particularly the number and position of substituted methyl groups, affecting the compound's solubility in organic solvents and thermal stability (Yu et al., 2010).

properties

IUPAC Name

4-methyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-10-11-5-2-3-6-12(11)15(24)22(20-10)9-14(23)21-8-4-7-13(21)16(17,18)19/h2-3,5-6,13H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLADTWVFQBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCCC3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone

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